molecular formula C5H5IN2O B107417 3-Iodo-6-methoxypyridazine CAS No. 17321-35-6

3-Iodo-6-methoxypyridazine

Cat. No. B107417
CAS RN: 17321-35-6
M. Wt: 236.01 g/mol
InChI Key: JUVFOWOFPFXHJN-UHFFFAOYSA-N
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Description

3-Iodo-6-methoxypyridazine is a chemical compound that is closely related to various substituted pyridazines, which are heterocyclic aromatic compounds containing a pyridazine ring with different substituents. Although the specific compound 3-Iodo-6-methoxypyridazine is not directly mentioned in the provided papers, the related compounds and their properties, synthesis, and molecular structures are extensively discussed, which can provide insights into the analysis of 3-Iodo-6-methoxypyridazine.

Synthesis Analysis

The synthesis of related pyridazine derivatives often involves multi-step reactions starting from various substituted pyridazines or their precursors. For instance, the synthesis of 6-methoxy- and 6-chloro-2(1H)-pyridinone acyclo-C-nucleosides was achieved from 6-variated 3-methoxy- and 3-chloro-2H-1,4-oxazin-2-ones through a series of reactions including Diels-Alder reaction, substitution, and debenzylation . Similarly, 3-alkoxypyridine 1-oxides were synthesized from chloro oximes and enol ethers, followed by acid-catalyzed rearrangement . These methods could potentially be adapted for the synthesis of 3-Iodo-6-methoxypyridazine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyridazine derivatives is often elucidated using various spectroscopic techniques and theoretical calculations. For example, the structural, vibrational, electronic, and NMR spectral analysis of 3-chloro-6-methoxypyridazine was performed using DFT calculations, which supported the experimental spectral data . The crystal structure of a related compound, 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, was determined using crystallographic techniques and further examined with quantum chemical methods . These analyses provide a foundation for understanding the molecular structure of 3-Iodo-6-methoxypyridazine.

Chemical Reactions Analysis

Pyridazine derivatives undergo various chemical reactions that modify their structure and properties. For instance, 3-methoxypyridazine reacted with hydrogen peroxide to yield a mono-N-oxide compound, which upon further treatment with phosphoryl chloride, produced 3-methoxy-6-chloropyridazine . The acid-catalyzed rearrangement of 3-acyl-6-alkoxy-5,6-dihydro-4H-1,2-oxazines to 3-alkoxypyridine 1-oxides demonstrates the reactivity of the pyridazine ring under acidic conditions . These reactions highlight the potential transformations that 3-Iodo-6-methoxypyridazine could undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure. The vibrational frequencies, UV-Visible absorption spectrum, and NMR chemical shifts provide information about the electronic environment and intermolecular interactions of these compounds . The molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) analysis offer insights into the reactivity and stability of the molecules . The solubility, melting points, and other thermodynamic properties are also important characteristics that can be predicted based on the molecular structure .

Scientific Research Applications

Synthesis Methods

  • Large Scale Synthesis : The synthesis of related compounds like 3-chloro-5-methoxypyridazine, which shares structural similarities with 3-Iodo-6-methoxypyridazine, has been developed for large-scale production. This involves steps like selective displacement, catalytic hydrogenation, and protecting group removal to yield the target compound (Bryant, Kunng, & South, 1995).

  • New Synthetic Routes : New synthetic routes for structurally similar compounds like 6-methoxypyridazine-3-carboxylic acid, starting from 3-chloro-6-methylpyridazine, have been established. These methods involve methoxy reaction and oxidation processes, providing insights into potential synthetic pathways for 3-Iodo-6-methoxypyridazine (Ju Xiu-lian, 2011).

Spectroscopic and Structural Analysis

  • Vibrational and Electronic Analysis : Detailed vibrational, electronic, and NMR spectral analysis of similar compounds like 3-chloro-6-methoxypyridazine have been conducted. These studies offer insights into the spectroscopic properties, molecular geometry, and potential interactions of pyridazine derivatives, which can be applied to 3-Iodo-6-methoxypyridazine (Chamundeeswari, Samuel, & Sundaraganesan, 2013).

Electrochemical Cross-Coupling Reactions

  • Nickel-Catalyzed Reactions : An efficient electrochemical method for preparing aryl- and heteroarylpyridazines, including those derived from 3-chloro-6-methoxypyridazine, has been reported. This nickel-catalyzed cross-coupling reaction could potentially be adapted for the synthesis and modification of 3-Iodo-6-methoxypyridazine (Sengmany et al., 2007).

Methoxylation Studies

  • Methoxylation of Pyridazines : Studies on the methoxylation of pyridazine derivatives, including the formation of complexes and investigation of reaction mechanisms, provide a foundation for understanding the chemical behavior of 3-Iodo-6-methoxypyridazine (Nagashima, Ukai, Oda, Masaki, & Kaji, 1987).

N-Oxidation and Substitution Studies

  • N-Oxidation and Substitution : Research on the N-oxidation and substitution of pyridazine derivatives, including 3-amino-6-methoxypyridazine, provides insights into potential functionalization and modification strategies for 3-Iodo-6-methoxypyridazine (Horie & Ueda, 1963).

Palladium-Catalyzed Reactions

  • Palladium-Catalyzed Amination and Alkylation : The use of palladium-catalyzed cross-coupling reactions for the amination and alkylation of pyridazine derivatives, such as 3-iodo-6-arylpyridazines, indicates potential methodologies for diversifying the chemical structure and enhancing the functionality of 3-Iodo-6-methoxypyridazine (Parrot, Ritter, Wermuth, & Hibert, 2002).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause an allergic skin reaction . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Relevant Papers The search results do not provide specific papers related to 3-Iodo-6-methoxypyridazine. For a more comprehensive understanding of this compound, it’s recommended to search for peer-reviewed articles in scientific databases .

properties

IUPAC Name

3-iodo-6-methoxypyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2O/c1-9-5-3-2-4(6)7-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVFOWOFPFXHJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80290806
Record name 3-iodo-6-methoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80290806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-6-methoxypyridazine

CAS RN

17321-35-6
Record name 17321-35-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71109
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-iodo-6-methoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80290806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 2.73 g (8.23 mmol) of 3,6-diiodopyridazine were added 80 ml of methanol and 3.17 g (16.46 mmol) of 28 wt % of sodium methylate in methanol, and the mixture was stirred at room temperature for 13 hours. Water was added to the reaction mixture, and the solution was extracted with ethyl acetate. The ethyl acetate layer was washed with a saturated aqueous solution of sodium chloride, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure. The obtained crude product was purified by silica-gel column chromatography (200 ml of silica gel, hexane:ethyl acetate=8:1) to give 1.661 g (7.04 mmol) of 3-methoxy-6-iodopyridazine (yield: 86%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
BUW Maes - Tetrahedron Organic Chemistry Series, 2007 - Elsevier
… This is exemplified by the use of 3-chloro- or 3-iodo-6-methoxypyridazine (72) [47–49] and 6-… 3-Iodo-6-methoxypyridazine 72 and 75 can be easily obtained from 23 or 49 by a selective …
Number of citations: 2 www.sciencedirect.com
P Coad, RA Coad, S Clough, J Hyepock… - The Journal of …, 1963 - ACS Publications
Dicyanoketenimine is completely ionized in aque-ous6 or aquoethereal solutions as judged by ultraviolet6 and infrared spectra. In the form of hydronium tricy-anomethanide it is …
Number of citations: 64 pubs.acs.org
BUW Maes, J Kosmrly… - Journal of heterocyclic …, 2002 - Wiley Online Library
… Wermuth et al., [33] came to a similar conclusion for 3-chloro-6methoxy- and 3-iodo-6-methoxypyridazine. Parallel to the Suzuki reactions we also tried a couple of Stille reactions, again …
Number of citations: 36 onlinelibrary.wiley.com
S Nara, J Martinez, CG Wermuth, I Parrot - Synlett, 2006 - thieme-connect.com
… We found that the 3-iodo-6-methoxypyridazine yielded the desired products in the same order of magnitude as those starting from the corresponding 3-chloro derivatives. The optimal …
Number of citations: 29 www.thieme-connect.com
I Parrot, Y Rival, CG Wermuth - Synthesis, 1999 - thieme-connect.com
… In exploratory experiments we compared the Suzuki coupling using 3-iodo-6-methoxypyridazine to that using 3chloro-6-methoxypyridazine. As the yields were found to be of the same …
Number of citations: 71 www.thieme-connect.com
G Pattison - 2008 - etheses.dur.ac.uk
… Lithium-halogen exchange has been carried out on 4-iodo-3,6-dimethoxypyridazine and 3-iodo-6-methoxypyridazine 107 using lithium metal under sonication (Scheme 1.35)82 • The …
Number of citations: 4 etheses.dur.ac.uk
A Leprêtre, A Turck, N Plé, G Quéguiner - Tetrahedron, 2000 - Elsevier
Barbier type reaction with lithium metal has been tested under sonication on pyridines, a cinnoline and on various diazines. This very convenient method allows a very fast and smooth …
Number of citations: 26 www.sciencedirect.com

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